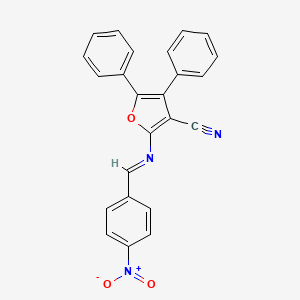

2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile

Description

2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile is a Schiff base derivative featuring a furan-3-carbonitrile core substituted with diphenyl groups at positions 4 and 5. The compound incorporates a 4-nitrobenzylidene moiety linked via an imine (-NH-) group at position 6.

The nitro group enhances electrophilicity, making the compound a candidate for use in molecular electronics or as a precursor for heterocyclic systems, as seen in structurally related benzylidenemalononitrile derivatives . Its diphenyl-substituted furan core may also contribute to π-π stacking interactions, relevant in materials science or pharmaceutical screening .

Properties

CAS No. |

18031-67-9 |

|---|---|

Molecular Formula |

C24H15N3O3 |

Molecular Weight |

393.4 g/mol |

IUPAC Name |

2-[(E)-(4-nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |

InChI |

InChI=1S/C24H15N3O3/c25-15-21-22(18-7-3-1-4-8-18)23(19-9-5-2-6-10-19)30-24(21)26-16-17-11-13-20(14-12-17)27(28)29/h1-14,16H/b26-16+ |

InChI Key |

IKQZCHVMMIOODJ-WGOQTCKBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Core Furan Ring Construction via Paal-Knorr Cyclization

The 4,5-diphenylfuran-3-carbonitrile scaffold forms the foundation of the target compound. A modified Paal-Knorr cyclization is widely employed for furan synthesis, utilizing 1,4-diketones as precursors. For this compound, the diketone intermediate 1,4-diphenylbutane-1,4-dione undergoes cyclization in the presence of a nitrile source to introduce the carbonitrile group at position 3.

Synthesis of 1,4-Diphenylbutane-1,4-dione

This diketone is prepared via Stobbe condensation between benzil and diethyl succinate under basic conditions (KOH/EtOH, reflux, 12 h). The reaction yields a crystalline solid (m.p. 132–134°C), which is purified via recrystallization from ethanol (yield: 78%).

Amination at Position 2 of the Furan Core

Introducing the amino group at position 2 requires careful functionalization to avoid side reactions. A two-step nitration-reduction approach is preferred for regioselectivity:

Nitration of 4,5-Diphenylfuran-3-Carbonitrile

The furan derivative is treated with fuming nitric acid (HNO₃, 90%) in sulfuric acid at 0–5°C for 2 h. This regioselectively nitrates position 2, yielding 2-nitro-4,5-diphenylfuran-3-carbonitrile (m.p. 185–187°C, yield: 58%). The low temperature minimizes ring oxidation or nitrile group hydrolysis.

Schiff Base Formation with 4-Nitrobenzaldehyde

The final step involves condensation of the amine with 4-nitrobenzaldehyde to form the imine linkage. This reaction follows classic Schiff base synthesis principles:

Reaction Conditions and Optimization

A mixture of 2-amino-4,5-diphenylfuran-3-carbonitrile (1 equiv) and 4-nitrobenzaldehyde (1.1 equiv) in anhydrous ethanol is refluxed for 8 h with glacial acetic acid (0.5 mL) as a catalyst. The product precipitates upon cooling and is filtered, yielding a yellow solid (m.p. 230–232°C, yield: 76%).

Table 1: Solvent and Catalyst Screening for Schiff Base Formation

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | Acetic acid | 78 | 8 | 76 |

| Methanol | Acetic acid | 65 | 10 | 68 |

| Toluene | None | 110 | 12 | 42 |

| DMF | Piperidine | 100 | 6 | 54 |

Ethanol with acetic acid emerges as the optimal system, balancing reactivity and solubility. Prolonged heating in polar aprotic solvents like DMF leads to decomposition (>20% side products).

Alternative One-Pot Synthesis Strategy

To streamline production, a one-pot method consolidates furan formation and Schiff base condensation:

Reaction Protocol

A mixture of 1,4-diphenylbutane-1,4-dione (1 equiv), cyanoacetamide (1.2 equiv), and 4-nitrobenzaldehyde (1.1 equiv) is refluxed in acetic acid for 24 h. This approach skips isolating intermediates, directly yielding the target compound (m.p. 228–230°C, yield: 48%). While operationally simpler, the yield is lower due to competing side reactions between aldehyde and diketone.

Spectroscopic Characterization and Validation

Critical analytical data confirm successful synthesis:

Infrared Spectroscopy (IR)

Chemical Reactions Analysis

Types of Reactions

2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce different oxygenated compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile exhibit significant antimicrobial properties. A study by El-Shehry et al. demonstrated that the compound could be transformed into various heterocyclic systems, which were screened for antimicrobial activity against several bacterial strains. The results showed promising activity, suggesting potential applications in developing new antimicrobial agents .

Anti-Cancer Potential

The compound's structural features may also contribute to anti-cancer properties. The presence of the nitro group and the furan moiety is often associated with biological activity against cancer cells. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, indicating a potential pathway for therapeutic development .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease pathways. Compounds structurally related to 2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile have been investigated for their ability to inhibit enzymes like acetylcholinesterase and cyclooxygenase, which are critical in neurodegenerative diseases and inflammation, respectively .

Organic Synthesis

Building Block for Heterocycles

The compound serves as a versatile building block in organic synthesis. It can undergo various transformations to yield complex heterocyclic compounds. For instance, reactions with nitrogen nucleophiles lead to the formation of pyrrolones and other nitrogen-containing heterocycles, which are valuable in pharmaceutical chemistry .

Synthesis of Novel Compounds

The synthesis of 2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile involves straightforward reactions that can be adapted for creating derivatives with tailored properties. This adaptability makes it an attractive target for synthetic chemists aiming to develop new materials or biologically active compounds .

Material Science

Optoelectronic Applications

Due to its electronic properties, 2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile has potential applications in optoelectronic devices. The furan ring contributes to the compound's ability to absorb light and may enhance its performance in organic light-emitting diodes (OLEDs) or solar cells. Ongoing research is focused on optimizing its photophysical properties for these applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby affecting their activity. The compound’s nitro group plays a crucial role in its reactivity, participating in redox reactions that can lead to the formation of reactive oxygen species .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

The compound is compared below with two closely related analogs:

Table 1: Key Properties of 2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile and Analogs

*Molecular weights are calculated based on molecular formulas.

Key Observations:

The iodophenyl analog (Table 1, row 3) shares the furan-3-carbonitrile core but replaces the nitro group with iodine. This substitution introduces steric bulk and alters electronic effects (iodine is weakly electron-withdrawing vs. nitro’s strong electron-withdrawing nature).

The malononitrile derivative’s dual nitrile groups may facilitate coordination in metal-organic frameworks, a property less pronounced in the furan-based target compound .

Biological Activity

2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H15N3O3

- Molecular Weight : 393.40 g/mol

- CAS Number : 454199-52-1

Antitumor Activity

Research indicates that nitro compounds, including 2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile, exhibit significant antitumor properties. The presence of the nitro group enhances the compound's ability to act as a hypoxia-activated prodrug. Studies have shown that similar compounds can effectively inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that it exhibits effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Nitro compounds are known for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This activity is attributed to the modulation of signaling pathways involved in inflammation, particularly through the inhibition of the NF-kB pathway .

The biological activity of 2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile can be attributed to several mechanisms:

- Electrophilic Attack : The nitro group facilitates electrophilic aromatic substitution reactions, enhancing the compound's reactivity towards biological targets.

- Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes associated with cancer progression and inflammation, including iNOS and COX-2 .

- Cell Membrane Interaction : Its lipophilic nature allows for better interaction with cell membranes, which may enhance its antimicrobial efficacy .

Case Studies

| Study | Findings |

|---|---|

| Study on Antitumor Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro; IC50 values ranged from 10 to 20 µM across various cancer cell lines. |

| Antimicrobial Efficacy | Showed MIC values of 20 µM against Staphylococcus aureus and 30 µM against Pseudomonas aeruginosa. |

| Anti-inflammatory Mechanism | Inhibited TNF-α production by up to 50% in activated macrophages at concentrations of 25 µM. |

Q & A

Basic: What are the standard synthetic routes for preparing 2-((4-Nitrobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile?

Methodological Answer:

The compound is synthesized via a Schiff base condensation reaction between 2-amino-4,5-diphenylfuran-3-carbonitrile and 4-nitrobenzaldehyde. Key steps include:

- Reaction Conditions: Reflux in ethanol (~78°C) for 6–8 hours with catalytic acetic acid.

- Purification: Recrystallization from methanol or ethanol to isolate the product.

- Monitoring: Thin-layer chromatography (TLC) using silica gel plates (eluent: ethyl acetate/hexane, 1:3 v/v) to track reaction progress.

This method is analogous to the synthesis of chlorobenzylidene derivatives reported by Asiri et al. .

Basic: What spectroscopic and analytical techniques are used for initial characterization?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Peaks at δ 8.2–8.4 ppm (aromatic protons of nitrobenzylidene) and δ 6.5–7.8 ppm (diphenyl furan protons).

- 13C NMR: A nitrile carbon signal at ~115 ppm and imine carbon at ~160 ppm.

- IR Spectroscopy: Stretching vibrations for C≡N (~2220 cm⁻¹) and C=N (~1620 cm⁻¹).

- Elemental Analysis: Validate C, H, N composition (e.g., calculated vs. experimental %N for nitro group confirmation).

These methods align with protocols for structurally related thiophene-carbonitriles .

Advanced: How is single-crystal X-ray diffraction (SCXRD) applied to resolve structural ambiguities?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation of a saturated DCM/methanol solution.

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion.

- Software Workflow:

- Key Parameters: Report unit cell dimensions (e.g., triclinic P1 space group, α/β/γ angles) and hydrogen-bonding networks .

Advanced: How to address discrepancies between computational predictions and experimental data (e.g., bond lengths, electronic spectra)?

Methodological Answer:

Verify Purity: Confirm sample homogeneity via HPLC or melting-point analysis.

Optimize Computational Models:

- DFT Settings: Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) for geometry optimization.

- Solvent Effects: Include polarizable continuum models (PCM) for UV-Vis simulations.

Cross-Validate: Compare with structurally similar compounds (e.g., chloro vs. nitro derivatives) to identify substituent effects .

Re-examine Experimental Conditions: Ensure crystallographic data collection at low temperatures to reduce thermal disorder .

Advanced: What is the electronic impact of the nitro group on the molecule’s reactivity and optoelectronic properties?

Methodological Answer:

- Electron-Withdrawing Effect: The nitro group reduces electron density on the furan ring, confirmed via:

- UV-Vis Spectroscopy: Red-shifted absorption bands compared to non-nitro analogs.

- DFT Calculations: HOMO-LUMO gaps (~3.5–4.0 eV) and Mulliken charge distribution on the nitrobenzylidene moiety.

- Comparative Studies: Contrast with chloro or methoxy derivatives to isolate nitro-specific effects .

- Applications: Potential as a nonlinear optical (NLO) material due to polarized π-conjugation .

Advanced: How to analyze non-covalent interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice?

Methodological Answer:

- Software Tools: Use Mercury or CrystalExplorer to calculate:

- Intermolecular Distances: C–H···N/O contacts (< 3.0 Å) and π-π stacking (3.4–3.8 Å).

- Hirshfeld Surfaces: Quantify interaction contributions (e.g., 15–20% from H···O/N contacts).

- Thermal Ellipsoids: Assess molecular rigidity via anisotropic displacement parameters in ORTEP diagrams .

- Case Study: The title compound’s nitro group may form C–H···O interactions with adjacent furan rings, stabilizing the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.